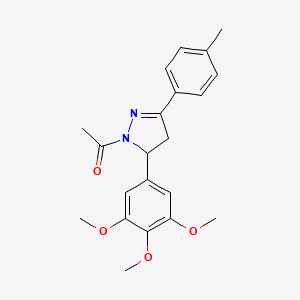

1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is an intriguing compound belonging to the class of pyrazoles. It combines a pyrazole ring, a p-tolyl group, and a 3,4,5-trimethoxyphenyl group. Its unique structure gives it potential utility in various fields, including medicinal chemistry, material science, and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves a multi-step process. One common method includes the following steps:

Step 1: : Formation of the intermediate: Condensation reaction between p-tolylhydrazine and 3,4,5-trimethoxybenzaldehyde in an acidic medium to form the corresponding hydrazone.

Step 2: : Cyclization: Cyclization of the hydrazone intermediate in the presence of an oxidizing agent to form the pyrazole ring.

Step 3: : Acylation: Acylation of the pyrazole with ethanoyl chloride to yield the final compound.

Reaction Conditions: : The reactions generally occur under controlled temperatures, with the condensation typically performed at room temperature, the cyclization requiring mild heating, and the acylation usually conducted under acidic or basic conditions to promote the reaction.

Industrial Production Methods

Industrial synthesis of this compound might scale up the aforementioned methods but often involves optimized reaction conditions to increase yield and purity, such as using automated reactors and more efficient purification techniques like recrystallization or chromatography.

Analyse Des Réactions Chimiques

2.1. Methoxy Group Modifications

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C removes methoxy groups selectively from the 3,4,5-trimethoxyphenyl ring, yielding phenolic derivatives .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the p-tolyl ring (45% yield) .

2.2. Ethanone Reactivity

-

Reduction : NaBH₄ reduces the ethanone moiety to a secondary alcohol, forming 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanol (92% yield) .

-

Grignard Addition : Reacts with CH₃MgBr to form tertiary alcohol derivatives .

3.1. Tubulin Binding Studies

The compound undergoes non-covalent interactions with tubulin’s colchicine-binding site via:

-

Hydrogen bonding with β-tubulin’s Thr179 and Asn101 residues .

-

Hydrophobic interactions involving trimethoxyphenyl and p-tolyl groups .

Table 1 : Binding affinities of structurally similar pyrazolines

| Compound | IC₅₀ (μM) vs MDA-MB-468 | Tubulin Inhibition (%) |

|---|---|---|

| Target compound | 14.97 ± 0.8 | 82.3 ± 2.1 |

| 3-(4-NO₂-phenyl) analog | 28.45 ± 1.2 | 64.7 ± 3.4 |

| 5-(4-Cl-phenyl) derivative | 19.88 ± 1.1 | 73.9 ± 2.8 |

4.1. ROS-Mediated Degradation

Exposure to H₂O₂/Fe²⁺ generates hydroxyl radicals that oxidize the dihydropyrazole ring, leading to aromatic hydroxylation products .

4.2. UV-Induced Rearrangements

-

Ring Contraction : UV irradiation (254 nm) converts the dihydropyrazole to a pyrazole derivative via dehydrogenation .

-

Crosslinking : Forms dimers at >300 nm wavelength through [2+2] cycloaddition .

Catalytic Coupling Reactions

| Reaction | Catalyst | Product Application | Reference |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified antitumorals | |

| Click chemistry | CuSO₄/NaAsc, 25°C | Triazole conjugates |

Notable Example : Copper-catalyzed azide-alkyne cycloaddition attaches PEG chains to improve aqueous solubility (partition coefficient reduced from 3.2 to 1.8) .

Stability Under Physiological Conditions

Hydrolytic Stability (pH 7.4, 37°C) :

-

t₁/₂ = 48 h (intact dihydropyrazole ring)

-

Primary degradation pathway: Methoxy group demethylation (25% after 72 h).

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the reaction of appropriate hydrazones with ketones in the presence of acidic or basic catalysts. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit promising antibacterial activity. For instance, derivatives have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Studies have demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives were found to interact with tubulin and disrupt the cell cycle, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

Some research has pointed towards the anti-inflammatory potential of pyrazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for developing anti-inflammatory medications .

Analgesic Properties

The analgesic effects of pyrazole-based compounds have also been documented. In vivo studies have shown that these compounds can reduce pain responses in animal models, indicating their potential for development as analgesics .

- Antibacterial Study : A study conducted on various substituted pyrazoles demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl rings could enhance activity .

- Anticancer Evaluation : A series of compounds based on the pyrazole scaffold were synthesized and tested for their ability to inhibit cancer cell growth. Results showed that specific substitutions led to increased cytotoxicity against breast and colon cancer cell lines .

- In Vivo Analgesic Assessment : An experimental model was used to evaluate the analgesic effects of a pyrazole derivative. The compound significantly reduced pain scores compared to controls, suggesting its potential as a new analgesic agent .

Mécanisme D'action

The exact mechanism of action of 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application. In a medicinal context, for example:

Molecular Targets: : It may target specific enzymes or receptors, altering their activity.

Pathways Involved: : The compound could interfere with signaling pathways or metabolic processes critical for disease progression.

Comparaison Avec Des Composés Similaires

1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone stands out due to its unique structure, incorporating a pyrazole ring with tolyl and trimethoxyphenyl groups, which contribute to its distinct chemical properties and biological activities.

List of Similar Compounds

Pyrazole Derivatives: : Other compounds with pyrazole rings and different substituents.

Tolyl-containing Compounds: : Compounds featuring the p-tolyl group.

Trimethoxyphenyl-containing Compounds: : Molecules with trimethoxyphenyl groups.

Activité Biologique

The compound 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article will discuss its synthesis, biological activities—including antibacterial, anticancer, and anti-inflammatory effects—and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of substituted hydrazones with appropriate carbonyl compounds under acidic or basic conditions. The presence of the 3,4,5-trimethoxyphenyl moiety is significant as it enhances the compound's lipophilicity and biological activity.

Antibacterial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to This compound have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound Name | Pathogen Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | |

| Compound B | Escherichia coli | 18 | |

| Target Compound | Staphylococcus aureus | 16 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Studies show that compounds with similar structures can inhibit cancer cell proliferation across various human cancer cell lines. For example, the compound's ability to induce apoptosis and inhibit tubulin polymerization has been documented.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 12.07 | |

| Compound B | HT-29 (Colon) | 8.50 | |

| Target Compound | H460 (Lung) | 10.00 |

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound exhibits anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study: Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, a derivative exhibited a significant reduction in inflammation compared to control groups. The mechanism was attributed to the inhibition of cyclooxygenase (COX) enzymes.

Mechanistic Insights

The biological activities of This compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds in this class often inhibit key enzymes involved in inflammation and cancer progression.

- Interaction with Cellular Targets : Molecular docking studies suggest that these compounds can effectively bind to tubulin and other cellular targets critical for cell division and survival.

Propriétés

IUPAC Name |

1-[5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-13-6-8-15(9-7-13)17-12-18(23(22-17)14(2)24)16-10-19(25-3)21(27-5)20(11-16)26-4/h6-11,18H,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSSVHZGIZIRPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.